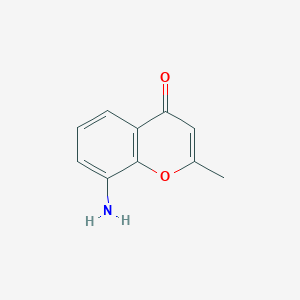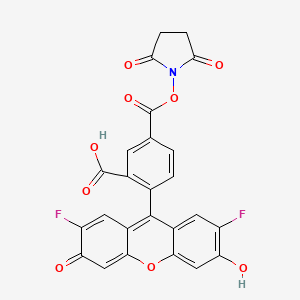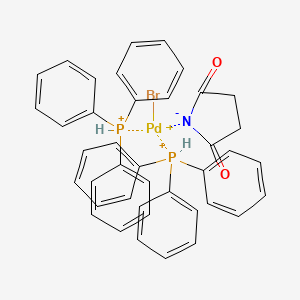
6-Bromohexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromohexyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a dihydrogen phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl dihydrogen phosphate typically involves the reaction of 6-bromohexanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohexyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.
Oxidation: The hexyl chain can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), temperature (room temperature to 50°C)
Hydrolysis: Acidic or basic conditions, solvents (e.g., water, ethanol), temperature (room temperature to 100°C)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetone), temperature (room temperature to 80°C)
Major Products Formed
Substitution Reactions: 6-Hydroxyhexyl dihydrogen phosphate, 6-Aminohexyl dihydrogen phosphate
Hydrolysis: Phosphoric acid, 6-Bromohexanol
Oxidation: 6-Bromohexanoic acid, 6-Bromohexanal
Aplicaciones Científicas De Investigación
6-Bromohexyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate for phosphatase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 6-Bromohexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor or substrate for enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chlorohexyl dihydrogen phosphate
- 6-Iodohexyl dihydrogen phosphate
- Hexyl dihydrogen phosphate
Comparison
6-Bromohexyl dihydrogen phosphate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications. Additionally, the hexyl chain length offers optimal hydrophobicity and flexibility, enhancing the compound’s interaction with biological membranes and proteins.
Propiedades
Fórmula molecular |
C6H14BrO4P |
|---|---|
Peso molecular |
261.05 g/mol |
Nombre IUPAC |
6-bromohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14BrO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
Clave InChI |
HIAWCRMJVINVDJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCBr)CCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)


![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)

![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)


